Dibenzothiophene

Descripción general

Descripción

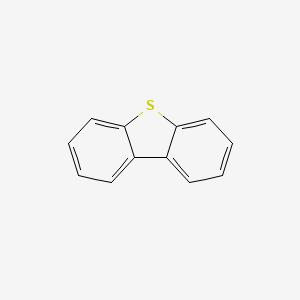

Dibenzothiophene (DBT) is a sulfur-containing polycyclic aromatic heterocycle composed of two benzene rings fused to a central thiophene ring. It is a prominent organosulfur compound in petroleum and source rock extracts, known for its resistance to biodegradation and thermal stability . DBT and its alkylated homologues are critical biomarkers in geochemical studies, aiding in the assessment of oil maturity and depositional environments . Industrially, DBT derivatives are utilized in organic electronics, catalysis, and as structural analogs for studying asphaltene interactions .

Aplicaciones Científicas De Investigación

Organic Synthesis

Dibenzothiophene as a Precursor:

this compound serves as a starting material for synthesizing sulfoxides and sulfones through oxidative desulfurization. Various catalysts can facilitate these transformations, making DBT a versatile building block in organic synthesis .

Synthesis of Functionalized Derivatives:

Recent advancements have showcased innovative methods for synthesizing this compound S-oxides. These compounds exhibit highly reactive functional groups that can participate in further chemical transformations. For instance, the Suzuki-Miyaura coupling reaction has been adapted to utilize this compound oxides as intermediates, enabling the formation of polysubstituted derivatives that were previously difficult to synthesize . This method enhances the scope of functionalization available for this compound derivatives, paving the way for new applications in chemical biology and materials science.

Environmental Applications

Desulfurization Processes:

this compound is a prominent model compound for studying biodesulfurization processes aimed at reducing sulfur content in fossil fuels. Microbial strains such as Pseudomonas aeruginosa and Pseudomonas putida have demonstrated effective biocatalytic degradation of DBT, achieving over 99% desulfurization efficiency within minutes . This application is crucial for developing cleaner fuels and minimizing environmental pollution.

Surface Molecular Imprinted Polymers:

DBT is also used in creating surface molecular imprinted polymers (SMIPs), which can selectively remove this compound during gasoline desulfurization processes. This application highlights its role in enhancing fuel quality while addressing environmental concerns related to sulfur emissions .

Medicinal Chemistry

Potential Therapeutic Applications:

Research has indicated that certain this compound derivatives exhibit biological activity against pathogens such as Pneumocystis carinii, suggesting potential applications in treating infections associated with this organism . The exploration of this compound compounds in medicinal chemistry is ongoing, with studies focusing on their pharmacological properties and mechanisms of action.

Toxicological Studies

Health Impact Assessments:

this compound has been subjected to various toxicity studies to assess its impact on human health and the environment. Research indicates potential immunotoxicity and carcinogenicity based on animal studies, necessitating careful handling and regulation of this compound in industrial applications . Understanding the toxicological profile of DBT is essential for ensuring safety in its applications.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Precursor for sulfoxides/sulfones; synthesis of functionalized derivatives | Innovative synthesis methods enhance functionalization |

| Environmental Chemistry | Model compound for biodesulfurization; SMIPs for fuel desulfurization | Effective microbial degradation; cleaner fuel production |

| Medicinal Chemistry | Potential treatment for infections (e.g., Pneumocystis carinii) | Ongoing research into pharmacological properties |

| Toxicological Studies | Assessment of health impacts; potential immunotoxicity/carcinogenicity | Significant findings necessitate regulatory scrutiny |

Case Studies

-

Biodesulfurization Using Pseudomonas spp.:

A study demonstrated the ability of Pseudomonas aeruginosa to achieve over 67% DBT desulfurization efficiency under specific conditions, showcasing the potential of microbial processes in reducing sulfur content in fuels . -

Innovative Synthesis Methodology:

Researchers developed a novel method for synthesizing this compound S-oxides that accommodates a wide range of functional groups, significantly expanding the library of compounds available for research and application in chemical biology . -

Toxicity Assessment Reports:

Comprehensive reviews by the Environmental Protection Agency provided insights into non-cancer and cancer-related toxicity data associated with this compound, emphasizing the need for ongoing monitoring and regulation due to its potential health impacts .

Mecanismo De Acción

Dibenzothiophene exerts its effects primarily through its interactions with sulfur-specific metabolic pathways. In microbial desulfurization, bacteria such as Rhodococcus and Pseudomonas species utilize enzymes encoded by the dsz operon to cleave the carbon-sulfur bonds in this compound, converting it to 2-hydroxybiphenyl and other metabolites . This process involves multiple steps, including oxidation and reduction reactions, facilitated by specific enzymes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

DBT is part of the "three fluorene series," which includes fluorene (F), dibenzofuran (DBF), and dibenzothiophene (DBT). These compounds share a similar fused aromatic backbone but differ in heteroatoms (S in DBT, O in DBF, and none in F). Key structural differences include:

- C–S Bond Length : DBT exhibits a longer C–S bond (1.74 Å) compared to benzothiophene (1.71 Å) and thiophene (1.69 Å), attributed to π-electron delocalization across its larger aromatic system .

- Molecular Stability : The sulfur atom in DBT enhances resonance stabilization, making it less reactive than DBF and F in electrophilic substitution reactions .

Table 1: Structural Comparison of DBT with Analogues

| Compound | Heteroatom | C–X Bond Length (Å) | Thermal Decomposition (°C) |

|---|---|---|---|

| This compound | S | 1.74 | 281 |

| Dibenzofuran | O | 1.36 (C–O) | 248 |

| Fluorene | None | N/A | 191–194 |

| Benzothiophene | S | 1.71 | 220–230 |

Thermal and Chemical Stability

DBT derivatives exhibit superior thermal stability compared to sulfur-free analogs. For example:

- A benzo[b]thieno[2,3-d]thiophene (BTT) derivative with a this compound group (Compound 2) showed a decomposition onset at 281°C, whereas a benzothiophene-containing analog (Compound 3) decomposed at 248°C . This is attributed to the additional C–C bonds in DBT, which require higher energy for cleavage.

- In contrast, fluorene and DBF derivatives have lower decomposition temperatures (191–194°C and ~248°C, respectively) due to the absence of stabilizing sulfur .

Environmental Behavior and Biodegradation

- Persistence: DBT is highly resistant to microbial degradation compared to non-sulfur PAHs like naphthalene and phenanthrene. Its recalcitrance is linked to the stability of the sulfur heterocycle, which impedes enzymatic attack .

- Biodegradation Pathways: Specific bacteria, such as Pseudomonas spp., degrade DBT via the "4S pathway," producing non-toxic 2-hydroxybiphenyl. In contrast, dibenzofuran is metabolized through dioxygenase-mediated pathways, yielding less stable intermediates .

- Historical Presence in Fuels: DBT was prevalent in pre-2000 diesel but is now largely removed due to desulfurization regulations .

Table 2: Environmental Comparison of DBT with Analogues

| Compound | Biodegradability | Key Degraders | Common Sources |

|---|---|---|---|

| This compound | Low | Pseudomonas spp. | Petroleum, coal |

| Dibenzofuran | Moderate | Sphingomonas spp. | Combustion, industrial |

| Fluorene | High | Mycobacterium spp. | Fossil fuels, wildfires |

| Benzothiophene | Moderate | Rhodococcus spp. | Petroleum, tar oils |

Key Research Findings

Geochemical Significance: DBT/DBF ratios in Upper Triassic vs. Lower Jurassic rocks reflect paleoenvironmental conditions, with higher DBT abundance indicating sulfur-rich, anoxic depositional settings .

Thermal Stability : The incorporation of DBT into organic semiconductors enhances device longevity under high-temperature operation .

Regulatory Impact : The phase-out of DBT from diesel underscores its environmental persistence and role in acid rain formation .

Actividad Biológica

Dibenzothiophene (DBT) is a polycyclic aromatic sulfur compound that poses significant environmental concerns due to its presence in fossil fuels and its contribution to sulfur dioxide emissions. However, it also has notable biological activities, particularly in the context of biodesulfurization, where specific microorganisms metabolize DBT to reduce sulfur content in fuels. This article explores the biological activity of this compound, focusing on its metabolic pathways, microbial interactions, and potential applications in bioremediation.

This compound is characterized by its complex structure comprising two benzene rings fused to a thiophene ring. Its chemical formula is , and it is classified as a heterocyclic aromatic compound. The presence of sulfur in its structure makes it a target for microbial desulfurization processes.

Microbial Desulfurization of this compound

Microbial desulfurization is an essential process for reducing sulfur emissions from fossil fuels. Various microorganisms have been identified that can utilize this compound as a sulfur source, converting it into less harmful compounds.

Key Microorganisms Involved

-

Streptomyces sp. VUR PPR 102 :

- Desulfurization Efficiency : This strain demonstrated optimal desulfurization activity under specific nutrient conditions, utilizing glucose and potassium nitrate as carbon and nitrogen sources, respectively.

- Optimal Conditions : The best desulfurization occurred at 30°C and pH 7.0, with glutamine enhancing the process .

- Rhodococcus sp. Eu-32 :

- Strain CYKS1 :

Metabolic Pathways

The metabolic pathways involved in the biodesulfurization of this compound primarily include:

- Sulfur-Specific Pathway : Microorganisms such as Rhodococcus utilize this pathway to selectively degrade DBT while minimizing the production of harmful intermediates.

- Transformation Products : The main products of DBT metabolism include 2-HBP and biphenyl, both of which are less toxic than the parent compound .

Case Study 1: Optimization of Nutrient Sources

A study aimed at optimizing nutrient sources for enhanced desulfurization activity revealed that glucose (3%) and potassium nitrate (1%) were the most effective carbon and nitrogen sources, respectively. This optimization led to significantly improved biodesulfurization rates by Streptomyces sp. .

Case Study 2: Isolation of Effective Strains

In another study involving the screening of 110 bacterial isolates from diverse environments, Rhodococcus sp. Eu-32 was identified as a unique biocatalyst capable of efficiently desulfurizing this compound through an extended degradation pathway .

Research Findings Summary

| Microorganism | Desulfurization Rate | Optimal Conditions | Key Metabolites |

|---|---|---|---|

| Streptomyces sp. VUR PPR 102 | High (specific conditions) | 30°C, pH 7 | Sulfate, various metabolites |

| Rhodococcus sp. Eu-32 | 0.2 mM DBT in 72 hours | 30°C, pH 7 | 2-HBP, biphenyl |

| Strain CYKS1 | Up to 17.9 μmol S · g⁻¹ · h⁻¹ | Varies | 2-HBP |

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the molecular geometry and polarizability of dibenzothiophene?

- Methodological Answer : Molecular geometry can be determined via X-ray diffraction (solid-state) or microwave spectroscopy (gas-phase), while polarizability is measured using refractometry in diluted solutions (e.g., CCl₄) at varying frequencies. Theoretical approaches like Hartree–Fock (HF) and density functional theory (DFT) with basis sets (e.g., 6-31+G(d,p)) validate experimental data. For example, the static polarizability of DBT was experimentally determined as 2.358 × 10⁻²³ esu, aligning with B3LYP/6-31+G(3d,3p) calculations (error <3%) .

Q. How is this compound quantified in complex mixtures like crude oils or environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is employed. High-resolution SIM (HR-SIM) at m/z 184.0347 distinguishes DBT from isobaric compounds (e.g., C₄-alkylated naphthalenes). Retention indices and comparison with deuterated standards (e.g., DBT-d8) improve accuracy .

Q. What role do phenolic hydroxyl groups play in DBT adsorption on activated carbon?

- Methodological Answer : Phenolic hydroxyls enhance adsorption via hydrogen bonding with DBT’s sulfur atom. Density functional theory (DFT) simulations and experimental isotherms (e.g., Langmuir model) quantify binding energies and adsorption capacities. Activated carbons with higher hydroxyl content show up to 30% increased DBT uptake .

Q. How is this compound synthesized and purified for laboratory use?

- Methodological Answer : DBT is synthesized via cyclization of biphenyl sulfides or Friedel-Crafts alkylation. Purification involves column chromatography (silica gel) or recrystallization from ethanol. Purity (>99%) is verified by melting point analysis, NMR, and GC-MS .

Advanced Research Questions

Q. How do π-electron delocalization and intermolecular interactions affect DBT’s molecular structure in different phases?

- Methodological Answer : MP2/6-311G** calculations reveal that C–S bond lengths increase with aromatic ring fusion (thiophene < benzothiophene < DBT). X-ray data confirm weak intermolecular forces in DBT crystals, allowing gas-phase structures to approximate solid-state geometries. Entropy (S°) and heat capacity (Cₚ°) calculations align with experimental values for smaller analogs (e.g., thiophene), validating extrapolations for DBT .

Q. What statistical approaches resolve contradictions between theoretical and experimental vapor pressure data for DBT?

- Methodological Answer : A two-sample t-test compares experimental and calculated vapor pressures. Hypotheses (H₀: mean difference = 0; H₁: mean difference ≠ 0) are tested at α = 0.05. A p-value >0.05 indicates model validity. For example, discrepancies <5% may arise from approximations in activity coefficients or non-ideal solution behavior .

Q. How do adsorption kinetics and isotherm models explain DBT removal by nanocomposites like AFe₂O₄-silica?

- Methodological Answer : Pseudo-second-order kinetics and Langmuir isotherms describe adsorption mechanisms. For NiFe₂O₄-silica, the maximum adsorption capacity (qₘ) reaches 48 mg/g, with thermodynamic studies (ΔG <0) confirming spontaneity. Errors in XRD data (e.g., duplicated patterns) require independent validation to ensure reproducibility .

Q. What are the spectroscopic and toxicological implications of DBT sulfonation to this compound sulfone (DBTO₂)?

- Methodological Answer : Sulfonation increases polarity, altering UV-Vis absorption peaks (e.g., redshift in π→π* transitions). Toxicity studies use proteomics to identify DBTO₂-induced oxidative stress markers (e.g., glutathione depletion). SMILES notation (O=S2(=O)c1ccccc1c3ccccc23) aids in molecular docking simulations for toxicity prediction .

Q. Data Analysis and Reproducibility

Q. How should researchers address discrepancies in XRD or GC-MS data during DBT characterization?

- Methodological Answer : Independent replication (e.g., repeating XRD measurements) and third-party validation are critical. For GC-MS, deuterated internal standards (e.g., DBT-d10) correct for matrix effects. Documenting solvent purity and column conditions (e.g., temperature gradients) ensures reproducibility .

Q. What protocols ensure ethical and accurate reporting of DBT-related environmental toxicity studies?

- Methodological Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., H302 classification). Use blinded sample analysis and disclose all conflicts of interest. Data must be archived in repositories (e.g., Zenodo) with DOI links for public access .

Tables

Propiedades

IUPAC Name |

dibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYZUPMFVPLQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047741 | |

| Record name | Dibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] White crystalline powder with a stench; [MSDSonline] | |

| Record name | Dibenzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

332.5 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol and benzene. Soluble in chloroform, and methanol, In water, 1.47 mg/L water at 25 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000205 [mmHg], 2.05X10-4 mm Hg at 25 °C /extrapolated/ | |

| Record name | Dibenzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

132-65-0 | |

| Record name | Dibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3D4AJ1R48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

99.5 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.